molecular formula C13H8BrN3O B12453504 1H-benzotriazol-1-yl(3-bromophenyl)methanone

1H-benzotriazol-1-yl(3-bromophenyl)methanone

Cat. No.: B12453504
M. Wt: 302.13 g/mol
InChI Key: FDODEPGJMIPNBK-UHFFFAOYSA-N
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Description

1H-Benzotriazol-1-yl(3-bromophenyl)methanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound features a benzotriazole moiety attached to a 3-bromophenyl group, which imparts unique physicochemical properties to the molecule.

Preparation Methods

The synthesis of 1H-benzotriazol-1-yl(3-bromophenyl)methanone typically involves the reaction of 1H-benzotriazole with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for benzotriazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1H-Benzotriazol-1-yl(3-bromophenyl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of substituted benzotriazole derivatives, while reduction reactions typically produce alcohols .

Scientific Research Applications

1H-Benzotriazol-1-yl(3-bromophenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-benzotriazol-1-yl(3-bromophenyl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

In material science, the compound’s ability to form stable complexes with metals is crucial for its function as a corrosion inhibitor or UV filter. The benzotriazole moiety can coordinate with metal ions, preventing oxidation and degradation of the material .

Comparison with Similar Compounds

1H-Benzotriazol-1-yl(3-bromophenyl)methanone can be compared with other benzotriazole derivatives, such as:

Properties

Molecular Formula

C13H8BrN3O

Molecular Weight

302.13 g/mol

IUPAC Name

benzotriazol-1-yl-(3-bromophenyl)methanone

InChI

InChI=1S/C13H8BrN3O/c14-10-5-3-4-9(8-10)13(18)17-12-7-2-1-6-11(12)15-16-17/h1-8H

InChI Key

FDODEPGJMIPNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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